1-(4-(Trifluoromethoxy)phenyl)thiourea

Descripción

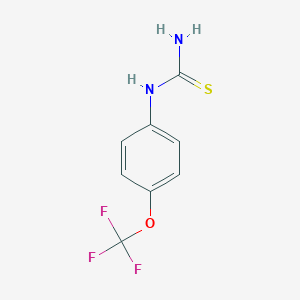

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[4-(trifluoromethoxy)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOXNOVULREFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380487 | |

| Record name | N-[4-(Trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142229-74-1 | |

| Record name | N-[4-(Trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis Methodologies and Chemical Transformations of 1 4 Trifluoromethoxy Phenyl Thiourea

Established Synthetic Pathways for 1-(4-(Trifluoromethoxy)phenyl)thiourea

The primary and most common method for synthesizing 1-aryl-thioureas involves the reaction of an aromatic amine with a source of thiocyanate (B1210189).

The principal route for synthesizing this compound is the reaction of 4-(Trifluoromethoxy)aniline with an appropriate isothiocyanate. sigmaaldrich.com This reaction is a standard method for creating unsymmetrical thiourea (B124793) derivatives. nih.gov In a typical procedure, the amine, 4-(Trifluoromethoxy)aniline, which serves as a crucial intermediate, is reacted with an isothiocyanate, such as an acyl isothiocyanate or a simple salt like potassium thiocyanate (KSCN) in an acidic medium. sigmaaldrich.comchemicalbook.comnih.gov

For example, a general synthesis involves mixing the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurizing agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT), to yield the corresponding isothiocyanate, which can then be reacted with another amine. nih.gov A more direct approach involves reacting the aniline (B41778) directly with a pre-formed isothiocyanate, like phenyl isothiocyanate, often in a solvent such as ethanol (B145695) and heating the mixture to reflux. prepchem.com

Optimizing the synthesis of thiourea derivatives is crucial for improving efficiency and yield. Key parameters that can be varied include the choice of reactants, solvents, temperature, and reaction time. For instance, in the synthesis of related thiourea-porphyrin conjugates, conventional heating was compared with ultrasound-assisted methods, with the latter sometimes offering faster reaction times. researchgate.net

The choice of solvent can significantly impact reaction outcomes. Solvents ranging from ethanol to acetonitrile (B52724) and biphasic systems like dichloromethane/water have been used in thiourea synthesis. nih.govprepchem.com The nature of the isothiocyanate source is also a critical variable. While simple salts are effective, using pre-formed organic isothiocyanates allows for the synthesis of a wide variety of substituted thioureas. sigmaaldrich.com Optimization studies on similar syntheses have shown that adjusting the stoichiometry of reactants, such as increasing the equivalents of the isothiocyanate, does not always lead to improved yields and can complicate purification. researchgate.net

Table 1: Factors for Optimizing Thiourea Synthesis

| Parameter | Variation | Potential Outcome |

|---|---|---|

| Energy Source | Conventional Heating vs. Ultrasound | Ultrasound may reduce reaction times. researchgate.net |

| Solvent | Ethanol, Acetonitrile, DMF, Biphasic systems | Affects solubility of reactants and reaction rate. nih.govprepchem.comnih.gov |

| Reactants | Different Isothiocyanate Sources | Enables synthesis of diverse derivatives. sigmaaldrich.com |

| Stoichiometry | Molar Ratios of Amine to Isothiocyanate | Affects yield and potential side-product formation. researchgate.net |

Advanced Synthetic Strategies and Novel Approaches

Modern synthetic chemistry offers several advanced strategies for the formation of thioureas. One-pot processes, where multiple reaction steps are carried out in the same vessel, provide an efficient route to isothiocyanates and subsequently thioureas from primary amines under aqueous conditions. nih.gov Another innovative approach is the use of ultrasound assistance, which can accelerate the reaction rate for the synthesis of complex thiourea derivatives. researchgate.net Furthermore, the development of novel polymers incorporating a thiourea main-chain represents a frontier in materials science, where monomers like 1,6-diisocyanohexane (B7799794) are polymerized with elemental sulfur and diamines. nih.gov These advanced methods focus on improving efficiency, reducing waste, and accessing novel molecular architectures.

Derivatization and Structural Modifications of the Thiourea Core

The thiourea moiety in this compound is a versatile functional group that can undergo various chemical transformations, allowing for the creation of a library of derivatives. Modifications can be targeted at the thiourea linkage itself or at the peripheral phenyl ring.

The thiourea core, characterized by its C=S double bond and adjacent N-H groups, is a hub of reactivity. nih.gov The sulfur atom can be targeted in desulfurization reactions. For example, thioureas can be converted into their corresponding carbodiimides using a dehydrosulfurization reagent. These carbodiimides are highly reactive intermediates that can be subsequently reacted with amines to produce highly substituted guanidine (B92328) derivatives. researchgate.net

Additionally, the nitrogen atoms of the thiourea can be acylated. The synthesis of bis-acyl-thiourea derivatives involves the reaction of a diamine with an acyl isothiocyanate, demonstrating that the N-H groups can be readily functionalized. nih.gov These transformations highlight the utility of the thiourea group as a precursor for other important functional groups in organic synthesis. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethoxy)aniline |

| Potassium thiocyanate |

| Carbon disulfide |

| 2,4,6-trichloro-1,3,5-triazine |

| Phenyl isothiocyanate |

| 1,6-diisocyanohexane |

| 3-(Trifluoromethyl)aniline |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea |

Introduction of Heterocyclic Moieties

The thiourea functional group within this compound is an excellent precursor for the synthesis of various heterocyclic rings. This reactivity allows for the expansion of the molecular framework, often leading to compounds with enhanced biological or material properties. The introduction of heterocyclic substituents is a key strategy in medicinal chemistry, as these moieties can significantly influence a molecule's interaction with biological targets. biointerfaceresearch.com

A primary method for constructing heterocyclic systems from thiourea derivatives is through cyclization reactions. The Hantzsch thiazole (B1198619) synthesis, for instance, involves the reaction of a thiourea with an α-haloketone to yield a 2-aminothiazole (B372263) derivative. In the context of this compound, this would result in a thiazole ring bearing the 4-(trifluoromethoxy)phenylamino substituent. This general transformation is a cornerstone in the synthesis of functionalized thiazoles. nih.gov

Research has demonstrated the synthesis of complex, multi-ring systems starting from precursors containing the 4-(trifluoromethoxy)phenyl moiety. For example, a multi-step synthesis starting from 4-trifluoromethoxyaniline has been used to produce A-B-C type fluoroheterocyclic systems, where a central pyrrole (B145914) ring is flanked by other aromatic or heterocyclic rings. nih.gov In one such pathway, a key intermediate is treated with thiourea to form a 2-aminothiazole moiety, resulting in the formation of 4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-ylamine. nih.gov

Furthermore, the thiourea group can be utilized to construct other important heterocycles such as thiadiazoles and tetrazoles. The reaction of related intermediates with thiourea derivatives can lead to the formation of nih.govnih.govscbt.comthiadiazole and tetrazole rings, showcasing the versatility of the thiourea scaffold in generating diverse heterocyclic structures. nih.gov The strategic introduction of heterocycles like pyridine (B92270) or thiadiazine into thiourea derivatives has been noted to significantly enhance their potential as antitumor agents. biointerfaceresearch.com

| Starting Moiety | Reagent(s) | Heterocycle Formed | Resulting Compound Class | Reference |

|---|---|---|---|---|

| This compound (or related thiourea) | α-Haloketone (e.g., 2-bromo-1-(aryl)ethanone) | Thiazole | N-(4-(Trifluoromethoxy)phenyl)thiazol-2-amines | nih.gov |

| Thiourea | Chloroacylated 1-(4-trifluoromethoxyphenyl)-pyrrole intermediate | Thiazole | 4-(Pyrrolyl)thiazol-2-ylamines | nih.gov |

| Thioamide/Thiourea | Chloroacylated precursors | Thiazole | Linked Pyrrole-Thiazole Systems | nih.gov |

| - | - | Pyridine | Pyridine-containing thioureas | biointerfaceresearch.com |

| - | - | Thiadiazine | Thiadiazine-containing thioureas | biointerfaceresearch.com |

Stereochemical Considerations in Synthesis

The synthesis of the achiral molecule this compound from achiral starting materials does not inherently involve stereochemical challenges. However, the compound's utility extends into the realm of asymmetric synthesis, where it can act as a chiral catalyst or be a component of a more complex, stereochemically-rich molecule.

Thiourea derivatives are highly effective organocatalysts for a variety of enantioselective reactions. Their catalytic activity stems from the ability of the two N-H protons to act as hydrogen-bond donors, activating electrophiles and controlling the orientation of substrates in a chiral environment. When a chiral moiety is attached to the thiourea core, it can create a defined chiral pocket that directs the approach of a nucleophile to one prochiral face of the electrophile, leading to high enantioselectivity. acs.orgacs.org

In such catalytic systems, noncovalent interactions are paramount for stereochemical control. acs.org Key interactions that dictate the stereochemical outcome include:

Hydrogen Bonding: The thiourea N-H groups form bidentate hydrogen bonds with electrophiles (e.g., carbonyls, imines), fixing their conformation.

π-π Stacking: The aromatic 4-(trifluoromethoxy)phenyl ring can engage in π-π stacking interactions with an aromatic ring on the substrate or another part of the catalyst. These interactions can provide additional stability to one transition state over the other, enhancing stereoselectivity. acs.orgacs.org

For instance, in the asymmetric dearomatization of diazaheterocycles catalyzed by a chiral thiourea, the catalyst orients the substrate through a network of hydrogen bonds and π-π stacking interactions. acs.org This precise arrangement hinders one face of the molecule while leaving the other exposed for nucleophilic attack, resulting in the preferential formation of one enantiomer. acs.orgacs.org Replacing a phenyl group with a non-aromatic cyclohexyl group in similar systems has been shown to decrease stereochemical control, underscoring the importance of the aromatic ring in achieving high enantioselectivity. acs.org

While this compound itself is not chiral, its synthesis is the first step toward creating chiral derivatives that can be used in these stereoselective transformations. The principles governing these reactions highlight the potential stereochemical relevance of the compound in advanced organic synthesis.

| Interaction Type | Involved Groups | Effect on Stereochemistry | Reference |

|---|---|---|---|

| Hydrogen Bonding | Thiourea N-H protons and substrate's electrophilic atom (e.g., C=O) | Activates the electrophile and fixes the substrate's orientation within the catalyst's chiral pocket. | acs.orgacs.org |

| π-π Stacking | Aromatic rings of the catalyst (e.g., 4-(trifluoromethoxy)phenyl) and the substrate. | Stabilizes the transition state leading to the major enantiomer, enhancing enantioselectivity. | acs.orgacs.org |

| Steric Hindrance | Bulky groups on the chiral scaffold of the catalyst. | Physically blocks one prochiral face of the substrate from nucleophilic attack. | acs.org |

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific published research on the pharmacological and biological activities of the chemical compound This compound corresponding to the detailed outline requested.

The search for data on this specific molecule yielded the following outcomes:

Commercial listings from chemical suppliers confirm the existence and chemical structure of this compound. bldpharm.comsigmaaldrich.com

A significant body of research exists for other thiourea derivatives, including those with trifluoromethyl substitutions or different structural scaffolds. japsonline.comnih.govnih.govnih.govnih.gov These studies explore a range of biological activities, such as antibacterial, antifungal, and antiviral properties. However, these findings are specific to the molecules studied in those papers and cannot be scientifically attributed to this compound.

No peer-reviewed studies were identified that specifically investigated the following for This compound :

Antibacterial efficacy , including specific activity against Gram-positive pathogens like Staphylococcus aureus or Gram-negative bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

Inhibition of biofilm formation in Staphylococcus epidermidis.

Antifungal activity .

Antiviral activity against either DNA or RNA viruses.

While the broader class of thiourea compounds is of significant interest in medicinal chemistry for its diverse biological properties, the specific derivative this compound appears to be an understudied compound in the public scientific domain. Therefore, the requested article with its detailed subsections cannot be generated with scientific accuracy and adherence to the specified focus.

Iii. Pharmacological Activities and Biological Spectrum of 1 4 Trifluoromethoxy Phenyl Thiourea

Anticancer Potential and Cytotoxicity Profiling

While many thiourea (B124793) derivatives, particularly those with halogenated phenyl rings, are recognized for their antiproliferative properties, direct studies detailing the anticancer potential of 1-(4-(Trifluoromethoxy)phenyl)thiourea are not extensively documented. nih.govbiointerfaceresearch.com

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HEpG2, PLC/PRF/5, Neuro-2a, KYSE70, KYSE150, T47d)

Specific data on the in vitro cytotoxic effects of this compound against the specified panel of human cancer cell lines (NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HEpG2, PLC/PRF/5, Neuro-2a, KYSE70, KYSE150, T47d) are not available in the reviewed literature.

However, research into structurally related compounds provides some context. For instance, a derivative, 2-bromo-5-(trifluoromethoxy)phenylthiourea, was reported to suppress the proliferation of human cervical HeLa cells. nih.gov The compound this compound is utilized as a chemical precursor in the synthesis of 2-aminothiazole (B372263) derivatives, which have been identified as inhibitors of sphingosine (B13886) kinase, suggesting a potential role as anticancer agents. chemicalbook.com Studies on the closely related analogue, 4-(trifluoromethyl)phenylthiourea, have shown high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC₅₀ values under 10 µM. nih.gov

Interactive Data Table: Cytotoxicity Data for this compound No published data is available for this specific compound against the listed cell lines.

Selective Toxicity and Safety Margins in Normal Cell Lines (e.g., RWPE-1)

There is no specific information available regarding the selective toxicity and safety margins of this compound in the context of the normal prostate epithelial cell line, RWPE-1. Studies on analogous thiourea compounds have sometimes included assessments against non-cancerous cell lines like human keratinocytes (HaCaT) to establish a selectivity index, a crucial measure for potential therapeutic agents. nih.govmdpi.com For example, copper (II) complexes with certain thiourea derivatives were found to be non-toxic towards HaCaT cells while showing activity against cancer cells. mdpi.com

Exploration of Antiproliferative Mechanisms

The specific antiproliferative mechanisms of this compound have not been elucidated in the available research. For related thiourea compounds, several mechanisms have been explored. For example, some derivatives are known to induce apoptosis (programmed cell death) and inhibit interleukin-6 (IL-6) secretion in colon cancer cells. nih.govnih.gov A different derivative, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been shown to inhibit the Wnt/β-catenin signaling pathway. nih.gov Other proposed mechanisms for the broader class of thiourea compounds include the inhibition of various enzymes critical for cancer cell survival and proliferation, such as receptor tyrosine kinases. nih.gov

Anti-inflammatory Properties

Direct investigation into the anti-inflammatory properties of this compound is not present in the reviewed literature. The compound is noted for its use as a reagent in creating 2-aminothiazole derivatives that are described as potential anti-inflammatory agents. chemicalbook.com This indirect role does not, however, describe the intrinsic activity of the parent compound. Broader studies on other synthetic thiourea compounds suggest they may have the potential to act as anti-inflammatory agents by suppressing the oxidative burst in immune cells like macrophages. pharmacophorejournal.com

Antioxidant Activity

Specific experimental data on the antioxidant activity of this compound is currently unavailable. The antioxidant potential of thiourea derivatives as a class has been studied, though results can be variable. biointerfaceresearch.com Some studies on other novel thiourea derivatives have reported poor antioxidant activity in assays such as the DPPH radical scavenging test. psecommunity.orgresearchgate.net The mechanism of antioxidant action for some thioureas is thought to involve hydrogen atom transfer (HAT). researchgate.nethueuni.edu.vn

Anti-malarial Activity

There is no information in the surveyed scientific literature regarding the evaluation of this compound for anti-malarial activity.

Anti-thyroid Activity

Thiourea and its derivatives are well-established as anti-thyroid agents. Their primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. nih.govtaylorandfrancis.com TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3). taylorandfrancis.com Thiourea-containing compounds act as competitive inhibitors of TPO, effectively reducing the production of thyroid hormones. nih.gov

In studies on developing zebrafish, phenylthiourea (B91264) (PTU), a structurally related compound, has been shown to disrupt thyroid function by blocking the production of thyroid hormone. nih.gov This effect is attributed to the thiocarbamide group within the PTU molecule. nih.gov While direct studies on the anti-thyroid activity of this compound are not extensively documented, its structural similarity to known anti-thyroid drugs suggests a high probability of similar activity. The trifluoromethoxy substitution may modulate the potency and pharmacokinetic properties of the molecule.

| Compound | Mechanism of Anti-thyroid Action | Model System | Observed Effect |

| Phenylthiourea (PTU) | Inhibition of thyroid hormone production | Developing Zebrafish | Abolished T4 immunoreactivity in thyroid follicles nih.gov |

| Thiourea | Inhibition of thyroid peroxidase (TPO)-catalyzed iodination | In vitro/In vivo (rats) | Potent inhibitor of TPO nih.gov |

Antihypertensive Activity

The potential antihypertensive effects of thiourea derivatives have been explored in various studies. While specific research on this compound is limited, studies on analogous compounds provide insights into this potential activity. For instance, a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas were investigated for their antihypertensive properties. nih.gov In this series, the nature of the substituent on the phenyl ring played a crucial role in determining the activity. The 2,6-dichlorophenyl analog demonstrated potent oral antihypertensive activity in hypertensive rat models. nih.gov This suggests that the phenylthiourea scaffold can serve as a basis for the development of antihypertensive agents. The trifluoromethoxy group in this compound, with its strong electron-withdrawing nature, could significantly influence the compound's interaction with cardiovascular targets.

| Compound Series | Lead Compound | Activity | Model |

| 1-(2-aminoethyl)-3-(substituted phenyl)thioureas | 2,6-dichlorophenyl analog | Potent oral antihypertensive activity | Hypertensive rat models nih.gov |

Antitubercular Activity

The search for new drugs to combat tuberculosis has led to the investigation of various chemical scaffolds, including phenylthiourea derivatives. Several studies have highlighted the potential of this class of compounds against Mycobacterium tuberculosis. nih.govnih.gov Research on a series of isonicotinyl hydrazones derived from 1-(4-acetylphenyl)-3-[(4-sub)phenyl]thiourea revealed that these compounds exhibit in vitro activity against both sensitive and resistant strains of M. tuberculosis. nih.gov While the most potent compound in that particular study was a 4-fluoro-substituted analog, it underscores the potential of the substituted phenylthiourea core in antitubercular drug design. nih.gov

Furthermore, a study on nitroimidazo-oxazine analogs of the antitubercular drug PA-824, which contain a p-trifluoromethoxybenzyl ether moiety, demonstrated significant activity against M. tuberculosis. nih.gov The presence of the trifluoromethoxy group in these active analogs suggests that this substituent is well-tolerated and may even contribute favorably to the antitubercular activity. This provides a strong rationale for the potential of this compound as an antitubercular agent.

| Compound Series | Key Finding | Target Organism |

| Isonicotinyl hydrazones of 1-(4-acetylphenyl)-3-[(4-sub)phenyl]thiourea | 4-fluoro analog was most potent, demonstrating the potential of the scaffold. nih.gov | Mycobacterium tuberculosis H37Rv and INH-resistant M. tuberculosis nih.gov |

| Nitroimidazo-oxazine analogs of PA-824 | Analogs with a p-trifluoromethoxybenzyl ether moiety showed antitubercular activity. nih.gov | Mycobacterium tuberculosis nih.gov |

Impact on the Central Nervous System

The effects of thiourea derivatives on the central nervous system (CNS) are varied and depend on the specific substitutions on the core structure. While direct neuropharmacological screening of this compound is not widely reported, studies on related compounds offer some indications of its potential CNS activity. For instance, some 3-(trifluoromethyl)phenylthiourea (B159877) analogs have been reported as CNS-activating compounds. nih.gov In contrast, sedative effects were observed for a 2,6-dichlorophenyl analog of (2-aminoethyl)thiourea, which also exhibited antihypertensive activity. nih.gov

A study on Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a compound with a structurally similar 4-(trifluoromethoxy)phenyl moiety, revealed toxic effects in rats that included hypoactivity and increased body temperature. nih.gov These observations point towards a potential interaction of compounds containing the 4-(trifluoromethoxy)phenyl group with CNS pathways.

| Related Compound/Series | Observed CNS Effect | Model |

| 3-(trifluoromethyl)phenylthiourea analogs | CNS-activating properties nih.gov | Not specified |

| 2,6-dichlorophenyl analog of (2-aminoethyl)thiourea | Sedative effects nih.gov | Not specified |

| Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) | Hypoactivity, increased body temperature nih.gov | Male rats nih.gov |

Iv. Mechanistic Investigations and Molecular Interactions of 1 4 Trifluoromethoxy Phenyl Thiourea

Elucidation of Molecular Targets

Thiourea (B124793) derivatives are recognized for their ability to interact with a variety of biological targets, a characteristic that contributes to their broad spectrum of pharmacological effects. mdpi.com The specific molecular targets for thiourea compounds, including analogs of 1-(4-(trifluoromethoxy)phenyl)thiourea, often include enzymes and proteins critical for cell survival and proliferation.

In the context of anticancer activity, key molecular targets identified for structurally similar thiourea derivatives include:

Kinases: Certain thiourea derivatives act as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and carcinogenesis. nih.gov For example, some have been found to inhibit epidermal growth factor receptor (EGFR) kinase and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

K-Ras Protein: The K-Ras protein, a vital regulator of cell proliferation and survival, has been identified as a target for diarylthiourea compounds. biointerfaceresearch.com Specifically, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea, an analog, has shown significant efficacy in reducing the proliferation of lung cancer cells by targeting this protein. biointerfaceresearch.com

DNA: Some thiourea conjugates have demonstrated the ability to bind to DNA, suggesting that direct interaction with genetic material is a potential mechanism of their cytotoxic effects. biointerfaceresearch.com

In the context of antimicrobial activity, bacterial topoisomerases have been identified as primary targets.

DNA Gyrase and Topoisomerase IV: In bacteria, particularly pathogenic strains like Staphylococcus aureus, DNA gyrase and topoisomerase IV are essential enzymes for DNA replication, repair, and recombination. mdpi.comresearchgate.net Several thiourea derivatives have been investigated as inhibitors of these enzymes. mdpi.comresearchgate.net

Enzyme Inhibition Studies

The therapeutic potential of thiourea derivatives is frequently linked to their ability to inhibit specific enzymes. biointerfaceresearch.com These compounds have been shown to be effective inhibitors of various enzymes implicated in cancer and microbial infections. biointerfaceresearch.comresearchgate.net For instance, different thiourea derivatives have demonstrated inhibitory activity against urease, tyrosinase, α-amylase, and α-glucosidase. biointerfaceresearch.comresearchgate.net

Topoisomerase IV is a critical enzyme in Staphylococcus aureus, responsible for decatenating (unlinking) replicated circular chromosomes, a final and essential step in cell division. nih.govresearchgate.net Its inhibition leads to the failure of daughter cells to separate, ultimately resulting in bacterial cell death. This makes Topoisomerase IV a key target for antibacterial agents. nih.govnih.gov

While direct studies on this compound are limited, research on its analogs provides strong evidence for this mechanism. A copper(II) complex of a related compound, 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was identified as a dual inhibitor of both DNA gyrase and topoisomerase IV isolated from S. aureus. mdpi.com This dual-targeting capability is advantageous, as it can reduce the likelihood of developing drug resistance. nih.gov The inhibitory action of this class of compounds against topoisomerase IV is a key component of their potent antistaphylococcal activity. mdpi.com

Receptor Binding Affinity and Ligand-Receptor Interactions

The interaction between a ligand like this compound and its biological receptor is governed by its structural and electronic properties. The thiourea moiety (-NH-C(=S)-NH-) is crucial for these interactions, primarily through hydrogen bonding. The NH protons can act as hydrogen bond donors, while the sulfur atom can act as an acceptor. biointerfaceresearch.com

Molecular docking studies on analogs have helped to visualize these interactions. For instance, the docking of a potent thiourea derivative into the active site of HIV-1 reverse transcriptase revealed important interactions that correlated with experimental inhibitory activity. nih.gov Similarly, docking studies of an antibacterial thiourea derivative with S. aureus DNA gyrase showed valuable interactions with the target protein, suggesting a mechanism based on the inhibition of DNA replication. researchgate.net The trifluoromethoxy group on the phenyl ring of the title compound significantly influences its electronic properties, which in turn can affect its binding affinity to target receptors. biointerfaceresearch.com

Cellular Pathway Modulation

By interacting with key molecular targets, thiourea derivatives can modulate various cellular pathways. In cancer cells, these compounds have been shown to induce apoptosis (programmed cell death) and inhibit pathways related to inflammation and cell proliferation. nih.gov

Studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated that the most effective compounds were strong inducers of apoptosis in colon cancer and leukemia cell lines. nih.gov For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea induced late apoptosis in 95-99% of colon cancer cells. nih.gov Furthermore, these derivatives were found to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, reducing its levels by 23-63%. nih.gov Since IL-6 is a cytokine involved in inflammation and tumor progression, its inhibition represents a significant anticancer mechanism.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for designing more potent analogs. nih.govnih.gov For thiourea derivatives, SAR studies have revealed several key features that determine their efficacy.

The general structure allows for modifications at both the aryl (phenyl) ring and the second nitrogen atom of the thiourea core. Research has consistently shown that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. researchgate.netnih.gov

The biological activity of phenylthiourea (B91264) derivatives is profoundly influenced by the electronic and steric properties of the substituents on the phenyl ring. biointerfaceresearch.comnih.gov

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), and nitro (-NO2), on the phenyl ring is often correlated with enhanced biological activity. nih.govbiointerfaceresearch.com These groups increase the acidity of the N-H protons of the thiourea moiety, which facilitates stronger hydrogen bonding with biological targets. biointerfaceresearch.com For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective against lung cancer cells, while analogs with 3,4-dichloro and 4-trifluoromethylphenyl substituents showed high cytotoxicity against colon and prostate cancer cells. nih.govbiointerfaceresearch.com

Halogens: Halogen substituents (F, Cl, Br) also play a significant role. Dihalogenated phenyl derivatives, such as 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, have demonstrated potent activity against various cancer cell lines. nih.gov The position of the halogen is also important; for instance, the anti-biofilm activity of certain thiourea derivatives was found to be significantly influenced by the position of fluorine atoms on the phenyl ring. researchgate.net

Heterocyclic Substituents: Introducing heterocyclic rings (e.g., pyridine (B92270), thiadiazine) into the thiourea structure can significantly improve biological activity and binding to target proteins, thereby enhancing their antitumor potential. mdpi.combiointerfaceresearch.com

The table below summarizes the inhibitory concentrations of several thiourea analogs against various cancer cell lines, illustrating the impact of different substituents.

| Compound/Analog | Substituent(s) | Target Cell Line | IC₅₀ (µM) | Citation |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | 4-CF₃ (on both phenyls) | A549 (Lung Cancer) | 0.2 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro, 3-CF₃ | SW620 (Metastatic Colon Cancer) | 1.5 | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro, 3-CF₃ | K562 (Leukemia) | 6.3 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro, 3-CF₃ | SW480 (Primary Colon Cancer) | 9.0 | biointerfaceresearch.com |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | 4-chloro, 3-methyl, 4-nitro | Breast Cancer Cell Lines | 2.2 - 5.5 | biointerfaceresearch.com |

| 1-(4-(trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 4-CF₃, 3-CF₃ | PC3 (Prostate Cancer) | 6.9 | nih.gov |

Influence of Substituents on Biological Activity

Role of Trifluoromethyl and Trifluoromethoxy Groups

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are pivotal in defining the physicochemical properties of many pharmacologically active molecules, including this compound. nih.gov These groups are known to significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

The trifluoromethyl group is a well-established bioisostere for chlorine, possessing similar steric demands. nih.gov Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, make it a common substituent in drug design. nih.gov In related thiourea structures, the presence of a -CF3 group on the phenyl ring has been associated with high cytotoxic activity against various cancer cell lines. nih.govnih.gov For instance, a derivative featuring a 4-(trifluoromethyl)phenyl group demonstrated potent activity against colon and prostate cancer cells. nih.gov

The trifluoromethoxy group , present in this compound, is one of the most lipophilic substituents used in medicinal chemistry. nih.gov This enhanced lipophilicity can facilitate the molecule's ability to cross cellular membranes, potentially increasing its bioavailability and interaction with intracellular targets. nih.gov The -OCF3 group is often incorporated into drug candidates to improve their pharmacokinetic profiles. nih.gov In a series of related aryl-urea derivatives, the inclusion of a 4-(trifluoromethoxy)phenyl moiety was a key structural feature. nih.gov

The combined electronic and steric properties of these groups can lead to multipolar interactions with biological targets, such as the carbonyl groups within proteins, potentially enhancing the potency of the molecule. nih.gov

Impact of Bulky Groups at Specific Positions

The introduction of bulky substituents at specific positions on the thiourea scaffold can have a profound effect on the molecule's orientation and its ability to engage in specific noncovalent interactions, which are often crucial for catalytic activity and biological function. acs.org

In studies of related thiourea-based catalysts, bulky groups are instrumental in creating a defined, chiral pocket that directs the approach of a substrate to the catalyst's active site. acs.org For example, a tert-leucine group attached to the thiourea nitrogen can sterically guide substrates, leading to high enantioselectivity in chemical reactions. acs.org Similarly, large aromatic groups, such as diphenylmethyl, can participate in stabilizing π-π stacking and London dispersion interactions within supramolecular complexes. acs.org

Electron Density and Activity Correlation

A clear correlation often exists between the electron density of the aromatic rings in phenylthiourea derivatives and their chemical or biological activity. The electron-withdrawing or electron-donating nature of substituents can modulate the acidity of the thiourea N-H protons and influence the strength of hydrogen bonding and other noncovalent interactions. acs.org

Studies on related thiourea catalysts have shown that electron-deficient aromatic groups can enhance catalytic efficiency. For instance, a thiourea bearing a p-trifluoromethylphenyl group, which is strongly electron-withdrawing, yielded excellent enantioselectivity (95% ee). acs.org In contrast, derivatives with electron-rich groups such as p-methylphenyl and p-methoxyphenyl afforded enantioselectivities similar to the unsubstituted phenyl group. acs.org

This trend suggests that the electron-deficient nature of the 4-(trifluoromethoxy)phenyl ring in this compound likely increases the acidity of the N-H protons. This enhances the molecule's ability to act as a hydrogen-bond donor, a key interaction in anion-binding catalysis and in interactions with biological macromolecules. acs.orgacs.org The increased acidity may also promote the formation of highly ordered supramolecular complexes, which have been proposed as the catalytically relevant species in some reactions. acs.org

| Substituent on Phenyl Ring | Electronic Nature | Observed Enantioselectivity (ee) | Reference |

|---|---|---|---|

| p-trifluoromethylphenyl | Electron-deficient | 95% | acs.org |

| p-chlorophenyl | Electron-deficient | 95% | acs.org |

| p-bromophenyl | Electron-deficient | 91% | acs.org |

| p-methylphenyl | Electron-rich | 88% | acs.org |

| p-methoxyphenyl | Electron-rich | 87% | acs.org |

Positional Isomerism Effects (e.g., 3-trifluoromethylphenyl vs. 4-trifluoromethoxyphenyl)

The position of a substituent on the phenyl ring can dramatically alter a molecule's shape, electronic properties, and, consequently, its activity. Comparing derivatives with substituents at different positions, such as the 3-position versus the 4-position, provides valuable insight into structure-activity relationships.

In a study of 1,3-disubstituted thiourea derivatives, compounds containing a 3-(trifluoromethyl)phenyl scaffold were synthesized and evaluated for their cytotoxic effects. nih.govnih.gov Within this series, the nature and position of the substituent on the second phenyl ring were critical for activity. A compound with a 4-CF3-phenyl group (an analogue of the titular compound) displayed high activity, with IC50 values ranging from 1.5 to 8.9 µM against various cancer cell lines. nih.govnih.gov This highlights the favorability of para-substitution with a trifluoromethyl group.

Comparing a 3-trifluoromethylphenyl moiety with a 4-trifluoromethoxyphenyl group involves considering both electronic and steric differences. While both groups are electron-withdrawing, the -OCF3 group at the para-position in this compound exerts a strong electron-withdrawing effect through induction and a weaker electron-donating effect through resonance. A -CF3 group at the meta-position, as seen in 1-(3-(trifluoromethyl)phenyl)thiourea derivatives, primarily exerts its influence through a powerful inductive effect. This difference in electronic distribution can affect binding affinity and molecular interactions. The presence of the oxygen atom in the -OCF3 group also changes the steric profile and potential hydrogen-bonding capabilities compared to a -CF3 group.

| Compound/Substituent | Position | Observed Activity Highlight | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)phenylthiourea derivative | para (4-position) | High cytotoxicity (IC50: 5.8 - 7.6 µM) against metastatic colon cancer cells. | nih.gov |

| 3,4-Dichlorophenylthiourea derivative | meta and para | Highest activity in the series (IC50: 1.5 µM) against metastatic colon cancer cells. | nih.govnih.gov |

| 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | ortho (2-position) | Synthesized and characterized by single-crystal XRD. | nih.gov |

V. Computational Studies and Molecular Modeling

Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. These studies are instrumental in understanding the binding affinity and mode of interaction between 1-(4-(Trifluoromethoxy)phenyl)thiourea and its potential biological targets.

Research on thiourea (B124793) derivatives has demonstrated their potential as inhibitors of various enzymes and receptors. For instance, studies on analogous compounds have shown that substituents such as trifluoromethyl (CF3) groups can lead to favorable interactions with target proteins. nih.gov In a molecular docking analysis of the closely related compound 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), a strong binding affinity of -6.0 kcal/mol with certain breast cancer-related proteins was observed, indicating its potential as a potent inhibitor. researchgate.net The trifluoromethoxy group in this compound is also an electron-withdrawing group, which has been shown to contribute to the antibacterial activity of thiourea derivatives. nih.gov

Docking studies of various thiourea derivatives have identified key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for their biological activity. For example, in studies of other thiourea compounds, hydrogen bonds were observed with amino acid residues like Asn46 and Thr165 in the active site of DNA gyrase subunit B. nih.gov The presence of the thiourea moiety itself, along with the trifluoromethoxy phenyl group, allows for a combination of these interactions, potentially contributing to a strong and specific binding to target proteins.

Table 1: Molecular Docking Data for a Related Thiourea Compound (4TFMPTU)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | Breast Cancer-Related Proteins | -6.0 | Multiple stabilizing interactions |

Data from a study on a closely related thiourea derivative. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on similar thiourea derivatives have utilized quantum chemical calculations to understand their reaction mechanisms. For instance, calculations at the M05-2X/6-311++G(d,p) level of theory have been used to explore the potential energy surface of reactions involving thiourea compounds, helping to determine the most likely reaction pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET). hueuni.edu.vn

The electronic properties derived from these calculations are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the presence of the electron-withdrawing trifluoromethoxy group is expected to influence these electronic properties significantly.

Table 2: Representative Quantum Chemical Calculation Parameters for a Thiourea Derivative

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Helps identify sites for electrophilic and nucleophilic attack |

This table represents typical parameters investigated in quantum chemical studies of thiourea derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.

For thiourea derivatives, MD simulations have been used to study the stability of ligand-receptor complexes predicted by docking studies. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence, and whether the interactions observed in the static docked pose are maintained over time. For example, MD simulations of other small molecules have shown that a stable root-mean-square deviation (RMSD) of the ligand and the protein backbone indicates a stable binding complex. nih.gov

MD simulations are also valuable for studying the aggregation behavior of thiourea derivatives in solution and for understanding the role of solvent molecules in the binding process. acs.org By simulating the system over nanoseconds or even microseconds, researchers can observe conformational changes and binding events that are not accessible through static modeling methods. nih.gov

Table 3: Key Outputs from Molecular Dynamics Simulations of Ligand-Receptor Complexes

| Simulation Output | Information Provided | Significance |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time | Indicates the stability of the complex |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues | Identifies flexible regions of the protein and ligand |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds | Quantifies a key component of binding affinity |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the free energy of binding | Provides a more rigorous prediction of binding affinity than docking scores |

This table outlines common analyses performed in MD simulations of drug-target interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

In the context of thiourea derivatives, QSAR studies have been successfully applied to understand their anticancer activities. nih.gov These studies typically involve calculating a wide range of molecular descriptors, which are numerical representations of the chemical structure, and then using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.gov

Key descriptors that have been found to be important for the activity of sulfur-containing compounds include those related to mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient. nih.gov For acylthiourea analogues, hydrophobic interactions have been identified as having the most significant effect on their activity. researchgate.net The development of a robust QSAR model for a series of this compound derivatives could accelerate the discovery of new lead compounds with improved therapeutic potential.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Thiourea Derivatives

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic structural properties |

| Topological | Wiener Index, Kier & Hall Shape Indices | Atomic connectivity and molecular shape |

| Geometrical | van der Waals Volume, Surface Area | 3D aspects of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

This table lists common descriptors used to build QSAR models for predicting biological activity.

Vi. Future Directions and Research Perspectives for 1 4 Trifluoromethoxy Phenyl Thiourea

Development of Novel Analogs with Enhanced Efficacy and Selectivity

The future of 1-(4-(Trifluoromethoxy)phenyl)thiourea in medicinal chemistry hinges on the rational design and synthesis of novel analogs with superior potency and target selectivity. Structure-activity relationship (SAR) studies are paramount in this endeavor, guiding the modification of the parent molecule to optimize its therapeutic index.

Research has shown that strategic modifications to the thiourea (B124793) scaffold can yield significant gains in biological activity. For instance, studies on related 3-(trifluoromethyl)phenylthiourea (B159877) analogs have demonstrated that the introduction of specific substituents can dramatically enhance cytotoxic activity against cancer cells. Analogs featuring 3,4-dichloro- and 4-trifluoromethyl-phenyl groups have shown particularly high potency, with IC50 values as low as 1.5 µM against metastatic colon cancer cell lines. nih.gov This suggests that systematic exploration of halogen and other electron-withdrawing group substitutions on the phenyl ring of this compound could lead to analogs with heightened anticancer efficacy. nih.gov

Furthermore, the development of hybrid molecules represents a promising strategy. By incorporating the this compound moiety into larger molecular frameworks known to interact with specific biological targets, new dual-action inhibitors can be created. An exemplary approach is the design of sorafenib (B1663141) analogs containing a thiourea linkage, which have shown potent dual inhibitory activity against key oncogenic kinases like EGFR and VEGFR-2. nih.gov This highlights the potential for developing novel analogs of this compound that are not just broadly cytotoxic but are tailored to inhibit specific pathways implicated in disease.

Future research should focus on creating a diverse library of analogs by modifying both the N-phenyl and the terminal thiourea nitrogen. Key areas for modification include:

Aromatic Ring Substitution: Introducing a variety of functional groups (e.g., nitro, cyano, additional fluoroalkyl groups) to the trifluoromethoxy-phenyl ring to modulate electronic properties and binding interactions. biointerfaceresearch.com

Terminal Group Modification: Replacing the terminal amino group with various aliphatic and aromatic moieties to alter lipophilicity and pharmacokinetic profiles. nih.gov

Heterocyclic Conjugation: Fusing the thiourea scaffold with heterocyclic rings, such as pyrimidine (B1678525) or 1,3,4-thiadiazole (B1197879), which has been shown to enhance antimicrobial and anticancer activities in other thiourea series. nih.govnih.gov

The synthesized analogs would then undergo rigorous screening to identify candidates with the most favorable balance of high efficacy and low toxicity to normal cells, thereby improving their selectivity. nih.gov

Table 1: Research Findings on Bioactive Thiourea Analogs

| Analog/Derivative Class | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea Analogs | Incorporation of 3,4-dichloro or 4-CF3-phenyl groups | High cytotoxicity against colon, prostate, and leukemia cancer cell lines (IC50 ≤ 10 µM). nih.gov | nih.gov |

| N,N'-Diarylthiourea Derivatives | Two aryl groups attached to the thiourea nitrogens | Potent inhibition of breast cancer cell growth and induction of apoptosis. nih.gov | nih.gov |

| HIV-1 Reverse Transcriptase Inhibitors | Modification of aromatic ring and aliphatic chain | The most potent analog showed an IC50 of approximately 1.1 μM against HIV-1 infectivity. nih.gov | nih.gov |

| Sulphonyl Thioureas with Pyrimidine | Contain 4,6-diarylpyrimidine rings | Dual inhibitors of carbonic anhydrase isoforms (hCA I, II, IX, XII) and various cancer cell lines. nih.gov | nih.gov |

Combination Therapies involving this compound

The complexity of diseases like cancer often necessitates a multi-pronged therapeutic approach. Combination therapies, which involve the co-administration of two or more drugs, can offer synergistic effects, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. The future development of this compound and its analogs should include extensive investigation into their potential use in combination regimens.

Given the demonstrated pro-apoptotic and cytotoxic activities of related thiourea compounds, a logical next step is to explore their synergy with established chemotherapeutic agents. nih.govnih.gov For instance, combining a potent this compound analog with standard-of-care drugs could enhance tumor cell killing and potentially re-sensitize resistant tumors.

A particularly compelling avenue is the combination with targeted therapies. As some thiourea derivatives have been shown to inhibit key signaling pathways, such as those involving receptor tyrosine kinases or carbonic anhydrases, combining them with other inhibitors acting on different nodes of the same or parallel pathways could lead to a more profound and durable therapeutic response. nih.gov For example, combining a thiourea-based carbonic anhydrase IX inhibitor with a drug targeting tumor hypoxia could be a powerful strategy against solid tumors. nih.gov

Furthermore, the ability of some thiourea derivatives to overcome multidrug resistance is a significant advantage. nih.gov Future research should investigate whether this compound or its analogs can be used to restore the efficacy of conventional anticancer drugs in resistant cancer cell lines.

Table 2: Conceptual Combination Therapy Strategies

| Combination Partner | Rationale | Potential Therapeutic Application | Expected Outcome |

|---|---|---|---|

| Standard Chemotherapeutics (e.g., Cisplatin, Paclitaxel) | Potentiate cytotoxic effects and potentially overcome resistance mechanisms. | Various solid tumors (e.g., colon, lung, breast cancer). | Synergistic tumor cell killing; reduction in required dose of chemotherapeutic agent. |

| Targeted Kinase Inhibitors (e.g., EGFR, VEGFR inhibitors) | Simultaneous blockade of multiple oncogenic signaling pathways. | Cancers driven by specific kinase activity. | Enhanced inhibition of tumor growth and angiogenesis; delayed onset of resistance. |

| Photodynamic Therapy (PDT) Agents (e.g., Phthalocyanines) | Conjugation can create a dual-action agent with targeted delivery and light-activated cytotoxicity. mdpi.com | Localized tumors accessible to light. | Increased tumor selectivity and therapeutic efficiency. mdpi.com |

| Antibiotics/Antifungals | Potential for synergistic effects against resistant microbial strains. | Infectious diseases caused by drug-resistant bacteria or fungi. | Broadened antimicrobial spectrum; restoration of susceptibility to conventional agents. |

Advanced Drug Delivery Systems for the Compound

A significant challenge in drug development is ensuring that the active compound reaches its target site in the body in sufficient concentration and for an adequate duration, while minimizing exposure to healthy tissues. Many promising compounds, including thiourea derivatives, can be limited by poor solubility and unfavorable pharmacokinetic properties. nih.gov Advanced drug delivery systems (DDS) offer a powerful solution to these challenges.

Future research should focus on formulating this compound within various DDS platforms. Nanoparticle-based systems are particularly promising. These can include:

Thiolated Polymers (Thiomers): These mucoadhesive polymers can enhance the residence time and permeation of drugs across biological barriers, making them suitable for oral or buccal delivery. researchgate.net

Liposomes and Micelles: These lipid-based nanocarriers can encapsulate hydrophobic drugs like many thiourea derivatives, improving their solubility and circulation time.

Metal Sulfide (B99878) Nanocrystals: Substituted thioureas can serve as precursors for the synthesis of metal sulfide nanocrystals, opening possibilities for theranostic applications where the delivery vehicle also has imaging or therapeutic properties. nih.gov

These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells. mdpi.com This active targeting strategy can significantly enhance the selective accumulation of the drug at the disease site, thereby increasing efficacy and reducing systemic side effects. mdpi.com For example, conjugating a phthalocyanine (B1677752) photosensitizer to a targeted thiourea derivative could create a sophisticated system for imaging-guided photodynamic therapy. mdpi.com

Clinical Translational Research Prospects

The ultimate goal of preclinical research is the translation of promising compounds into clinically effective therapies. For this compound and its optimized analogs, a clear path toward clinical translation must be established. While currently in the discovery and preclinical phase, the strong cytotoxic and enzyme-inhibitory activities observed in related compounds provide a solid rationale for advancing them through the development pipeline. nih.govnih.gov

The initial steps will involve comprehensive preclinical evaluation. This includes:

In vivo Efficacy Studies: Moving beyond cell-based assays to test the most promising analogs in relevant animal models of disease (e.g., xenograft models for cancer).

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates to understand their behavior in a biological system.

Toxicology and Safety Pharmacology: Rigorous assessment of the potential toxicity of the compounds in animal models is crucial to establish a safe starting dose for human trials. Recent studies on other novel thiourea derivatives have shown them to be generally safe in preliminary oral toxicity tests in rats, which is an encouraging sign for the class of compounds. biorxiv.org

Successful completion of these preclinical studies would provide the necessary data to file an Investigational New Drug (IND) application and initiate Phase I clinical trials. These first-in-human studies would focus on evaluating the safety, tolerability, and pharmacokinetics of the compound in a small group of patients. The promising results from in vitro and in vivo studies on related compounds, which show high efficacy against cancer cells and favorable selectivity, support the potential for successful clinical translation. nih.govnih.gov

Exploration of New Therapeutic Applications

While much of the focus on thiourea derivatives has been in oncology, the versatile nature of this chemical scaffold suggests a much broader therapeutic potential. Future research should actively explore the efficacy of this compound and its analogs against a diverse range of diseases.

Based on the activities reported for other thiourea derivatives, potential new applications include:

Antiviral Agents: Thiourea compounds have been identified as inhibitors of viral replication. For example, derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV-1 and have shown activity against the hepatitis B virus (HBV). nih.govbiorxiv.org

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial and antifungal drugs. Thiourea derivatives incorporating moieties like 1,3,4-thiadiazole have demonstrated remarkable activity against pathogenic bacteria, including S. aureus. nih.gov

Anti-inflammatory Agents: The inhibition of inflammatory pathways is another potential application.

Neurodegenerative Diseases: The thiourea moiety is present in drugs used for Parkinson's disease, suggesting that novel derivatives could be designed to target pathways involved in neurodegeneration. nih.gov

Antitubercular Agents: Thioureas have been explored as inhibitors of enzymes essential for the growth of M. tuberculosis. mdpi.com

A systematic screening of a this compound analog library against a wide panel of biological targets (enzymes, receptors, microbial strains) could uncover entirely new and unexpected therapeutic opportunities, significantly expanding the value of this chemical scaffold.

Table 3: Potential Therapeutic Applications for Thiourea Derivatives

| Therapeutic Area | Reported Activity/Mechanism for Thiourea Class | Reference |

|---|---|---|

| Anticancer | Cytotoxicity, apoptosis induction, inhibition of kinases (EGFR, VEGFR), carbonic anhydrases, and K-Ras protein. nih.govbiointerfaceresearch.comnih.gov | nih.govbiointerfaceresearch.comnih.gov |

| Antiviral | Inhibition of HIV-1 reverse transcriptase; activity against Hepatitis B Virus (HBV). nih.govbiorxiv.org | nih.govbiorxiv.org |

| Antibacterial/Antifungal | Inhibition of bacterial growth (e.g., S. aureus), DNA gyrase, and topoisomerase IV. nih.gov | nih.gov |

| Anti-tuberculosis | Inhibition of InhA, an enzyme essential for M. tuberculosis growth. mdpi.com | mdpi.com |

| Neurodegenerative Diseases | The thiourea scaffold is found in dopamine (B1211576) agonists used for Parkinson's disease. nih.gov | nih.gov |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX-2) enzymes. nih.gov | nih.gov |

Q & A

Q. What are the standard synthetic routes and characterization methods for 1-(4-(Trifluoromethoxy)phenyl)thiourea?

A common synthesis involves reacting 4-(trifluoromethoxy)phenyl isothiocyanate with ammonia under reflux in acetone, followed by acid precipitation and recrystallization (yield ~78%) . Characterization typically includes:

- Elemental analysis (C, H, N, S content) to confirm purity.

- Spectroscopy : FTIR for C=S (~1294 cm⁻¹) and N-H (~3288 cm⁻¹) stretching , and ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- X-ray crystallography to resolve torsion angles (e.g., C2–C1–N1–C7 = 44.6°) and intermolecular hydrogen bonding patterns (N–H···S/F) .

Q. Which spectroscopic and crystallographic techniques are critical for analyzing thiourea derivatives?

- FTIR : Identifies thiourea-specific vibrations (C=S at 1200–1300 cm⁻¹, N–H at 1500–1600 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons and NH groups, while ¹³C NMR confirms thiocarbonyl (C=S) at ~180 ppm .

- Single-crystal XRD : Resolves molecular geometry, hydrogen bonding networks (e.g., 2D sheets via N–H···S interactions ), and torsional angles critical for reactivity .

- UV-Vis : Monitors electronic transitions (e.g., λmax ~257 nm for conjugated systems) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular dynamics (MD) enhance the study of this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps), vibrational spectra, and electrostatic potential surfaces to explain reactivity . For example, DFT can model intramolecular hydrogen bonds or Fermi resonance effects in fluorinated thioureas .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand binding) or solvent effects on stability .

- Docking Studies : Evaluates binding affinity to enzymes (e.g., influenza neuraminidase ) or DNA .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated thioureas?

- Dose-Response Analysis : Systematically test concentrations to identify optimal efficacy ranges (e.g., antitumor activity vs. cytotoxicity) .

- Target Validation : Use siRNA or CRISPR to confirm pathway-specific effects (e.g., Wnt/β-catenin inhibition in HeLa cells ).

- Comparative Studies : Benchmark against structurally similar derivatives (e.g., 1-(4-fluorophenyl)thiourea ) to isolate the role of the trifluoromethoxy group.

Q. What strategies optimize the compound’s application in antitumor research?

- Mechanistic Studies : Assess inhibition of oncogenic pathways (e.g., HMQ-T-F2’s suppression of Wnt/β-catenin signaling ).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing trifluoromethoxy with methyl or halogens) to enhance potency .

- In Vivo Models : Evaluate pharmacokinetics and toxicity in xenograft models to validate preclinical potential .

Q. How can hydrogen bonding and crystal packing influence the compound’s reactivity?

- XRD Analysis : Reveals intermolecular interactions (e.g., N–H···F bonds) that stabilize crystal lattices and affect solubility .

- Thermal Studies : DSC/TGA to correlate melting points (138–140°C ) with crystalline stability.

- Solvent Screening : Test polar vs. nonpolar solvents to optimize recrystallization and minimize polymorphism .

Methodological Notes

- Avoid Commercial Sources : Prioritize synthesis in-house or via academic collaborators to ensure purity (>95% by HPLC) .

- Data Reproducibility : Cross-validate spectral data with computational predictions (e.g., IR frequencies via DFT ).

- Ethical Compliance : Adhere to biosafety protocols when testing biological activity (e.g., cytotoxicity assays ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.